molecular formula C19H14N6O B2661775 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 900278-45-7

4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No. B2661775
CAS RN: 900278-45-7
M. Wt: 342.362
InChI Key: FNCCDSGUAYLUDJ-UHFFFAOYSA-N
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Description

The compound “4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a complex organic molecule. It is likely to be a heterocyclic compound due to the presence of pyrazolo and triazolo rings .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including pyrazolo and triazolo . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidines derivatives, including those related to the compound , under various conditions such as microwave radiation. These compounds have been characterized using techniques like IR, NMR, HRMS, and X-ray diffraction to determine their structures and properties (Zhang et al., 2016). Similar efforts have led to the creation of compounds with potential as anticancer agents, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry applications (Abdelhamid et al., 2016).

Biological Activities

The antifungal abilities of pyrazolo[1,5-a]pyrimidines have been evaluated, showing effectiveness against various phytopathogenic fungi. This demonstrates the potential of these compounds in developing new antifungal agents (Zhang et al., 2016). Additionally, some derivatives have shown promising anticancer activities against human breast carcinoma cell lines, suggesting their applicability in cancer research and therapy (Abdelhamid et al., 2016).

Mechanistic Insights and Drug Development

The synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists have provided insights into the influence of structural modifications on receptor affinity. This research supports the development of targeted therapies for diseases modulated by adenosine receptors (Pastorin et al., 2003).

Antimicrobial Properties

Newly synthesized azolopyrimidine derivatives incorporating pyrazole moieties have been shown to exhibit high antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abbas et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its biological activities, as well as the development of synthetic methods for its production .

properties

IUPAC Name

4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCCDSGUAYLUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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